ADA Resistance and Metabolic Stability
The 1′-deoxy modification in 6APdP renders the compound completely resistant to deamination by adenosine deaminase (ADA). In contrast, the natural substrate adenosine is efficiently deaminated by ADA, and the structurally related 2′-deoxyadenosine is also a substrate. Enzymatic assays demonstrate that C-modification at the 1′-position prevents ADA-catalyzed deamination entirely [1], whereas the same enzyme deaminates adenosine at a rate of 11.2 nmol NH₃/min/mg protein (soluble fraction) and 2′-deoxyadenosine at 23.6 nmol NH₃/min/mg protein [1].
| Evidence Dimension | Susceptibility to adenosine deaminase (ADA)-catalyzed deamination |
|---|---|
| Target Compound Data | No detectable activity (complete resistance) |
| Comparator Or Baseline | Adenosine: deaminated at 11.2 nmol NH₃/min/mg protein; 2′-Deoxyadenosine: 23.6 nmol NH₃/min/mg protein (soluble fraction) [1] |
| Quantified Difference | Target compound shows zero activity vs. measurable deamination rates for adenosine and 2′-deoxyadenosine |
| Conditions | BRENDA Enzyme Database entry 696676; ADA from Bos taurus; substrate: 9H-(1-deoxy-3,4-O-isopropylidene-β-D-psicofuranosyl)adenine |
Why This Matters
Resistance to ADA-mediated deamination predicts prolonged intracellular half-life and enhanced target engagement compared to adenosine-based probes, making 6APdP a superior choice for in vitro and in vivo studies requiring sustained nucleoside analog exposure.
- [1] BRENDA Enzyme Database. EC 3.5.4.4 (Adenosine Deaminase): Substrate specificity entries 696676, 697462. Substrate: 9H-(1-deoxy-3,4-O-isopropylidene-β-D-psicofuranosyl)adenine; no activity. Adenosine: 11.2 nmol NH₃/min/mg protein (soluble fraction); 2′-deoxyadenosine: 23.6 nmol NH₃/min/mg protein. View Source
